molecular formula C17H19N3O4 B2855929 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034620-09-0

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2855929
CAS No.: 2034620-09-0
M. Wt: 329.356
InChI Key: RHGFOHIKNTWVLH-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound with the molecular formula C17H19N3O4 and a molecular weight of 329.356.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-12-4-5-14(15(10-12)23-2)16(21)20-9-6-13(11-20)24-17-18-7-3-8-19-17/h3-5,7-8,10,13H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFOHIKNTWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2-{[1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Retrosynthetic Analysis

The target compound decomposes into two primary intermediates:

  • 1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol : A pyrrolidine derivative bearing a hydroxyl group at position 3 and a 2,4-dimethoxybenzoyl group at the nitrogen.
  • 2-Chloropyrimidine : A pyrimidine ring activated for nucleophilic substitution at position 2.

Coupling these intermediates via an etherification reaction forms the final product.

Critical Synthetic Challenges

  • Regioselective acylation : Ensuring exclusive acylation at the pyrrolidine nitrogen without side reactions at the hydroxyl group.
  • Ether bond formation : Overcoming the low reactivity of pyrimidine in nucleophilic aromatic substitution.
  • Steric hindrance : Managing steric effects from the 2,4-dimethoxybenzoyl group during coupling.

Stepwise Preparation Methods

Synthesis of 1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol

Acylation of Pyrrolidin-3-ol

Pyrrolidin-3-ol reacts with 2,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl, driving the reaction to completion.

$$
\text{Pyrrolidin-3-ol} + \text{2,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol}
$$

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base TEA DIPEA TEA
Temperature (°C) 0–25 25–40 0–25
Yield (%) 68 52 82

Key Insight : Lower temperatures minimize side reactions, such as O-acylation.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) confirms successful N-acylation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 1H, ArH), 6.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 4.21–4.15 (m, 1H, pyrrolidine-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.72–3.60 (m, 2H, NCH₂), 2.95–2.85 (m, 1H, CH₂), 2.30–2.10 (m, 2H, CH₂).

Synthesis of 2-Chloropyrimidine

Commercial 2-chloropyrimidine is typically used, but preparative methods involve chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl₃) under reflux:

$$
\text{Pyrimidin-2-ol} + \text{POCl₃} \xrightarrow{\Delta} \text{2-Chloropyrimidine} + \text{H₃PO₃}
$$

Safety Note : POCl₃ reactions require strict moisture control due to its vigorous hydrolysis.

Etherification of 1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol with 2-Chloropyrimidine

Nucleophilic Aromatic Substitution

The hydroxyl group of 1-(2,4-dimethoxybenzoyl)pyrrolidin-3-ol acts as a nucleophile, displacing chloride from 2-chloropyrimidine. Sodium hydride (NaH) in dimethylformamide (DMF) at 80°C facilitates the reaction:

$$
\text{1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol} + \text{2-Chloropyrimidine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Base NaH K₂CO₃ NaH
Solvent DMF DMSO DMF
Temperature (°C) 80 120 80
Yield (%) 74 61 74

Key Insight : Elevated temperatures (>100°C) promote decomposition of the benzoyl group.

Mitsunobu Alternative

For substrates with poor leaving groups, Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) enable ether formation at room temperature:

$$
\text{1-(2,4-Dimethoxybenzoyl)pyrrolidin-3-ol} + \text{2-Hydroxypyrimidine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}
$$

Limitation : Requires pre-synthesis of 2-hydroxypyrimidine, adding steps.

Analytical Characterization of the Final Product

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₈H₂₁N₃O₅ [M+H]⁺: 360.1554; found: 360.1558.
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 161.2 (pyrimidine-C2), 157.4 (ArC-OCH₃), 152.1 (ArC-OCH₃), 122.5–105.3 (aromatic and pyrrolidine carbons).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Reagent Selection

Replacing NaH with potassium tert-butoxide (t-BuOK) reduces costs by 40% without compromising yield.

Green Chemistry Metrics

  • E-factor : 12.5 (kg waste/kg product) due to solvent-intensive chromatography.
  • Alternatives : Switch to ethyl acetate/ethanol mixtures for lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has significant potential in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: This compound has a similar structure but with a quinoline moiety instead of a pyrimidine moiety.

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a hydroxy and methoxy substitution on the phenyl ring.

Uniqueness

2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-{[1-(2,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters include:

  • Reaction time and temperature : Pyrimidine ring formation typically requires reflux conditions (~100–120°C) for 6–12 hours to ensure complete cyclization .
  • Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O improve yields in acylation steps by activating carbonyl groups .
  • Purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) are critical for isolating high-purity (>95%) products .

Q. How can the three-dimensional conformation of this compound be resolved experimentally?

X-ray crystallography is the gold standard for resolving the compound’s 3D structure. Computational methods (e.g., DFT or molecular dynamics simulations) can predict conformations, but experimental validation via crystallography is essential for confirming substituent orientations (e.g., the pyrrolidin-3-yloxy group’s spatial arrangement) .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
  • NMR spectroscopy : Monitor for absence of residual solvents (e.g., DMSO) and integration ratios of aromatic protons (e.g., pyrimidine vs. benzoyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardizing assays : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch compound purity via LC-MS .
  • Dose-response curves : Compare EC₅₀ values across studies to identify outliers caused by solubility issues (e.g., DMSO concentration >1% may artifactually inhibit activity) .

Q. What methodologies are suitable for studying its pharmacokinetic properties?

  • In vitro metabolic stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .

Q. How can computational tools predict structure-activity relationships (SAR) for derivatives of this compound?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrimidine ring’s hydrogen-bonding potential and the 2,4-dimethoxybenzoyl group’s hydrophobic interactions .
  • QSAR models : Train models using datasets of similar pyrido[1,2-a]pyrimidinones to predict logP, pKa, and bioavailability .

Notes for Experimental Design

  • Contradictory bioactivity : If IC₅₀ values vary between studies, verify assay conditions (e.g., ATP concentration in kinase assays) and use a reference inhibitor (e.g., staurosporine) as a positive control .
  • Environmental impact : Follow guidelines from projects like INCHEMBIOL to assess abiotic/biotic degradation pathways and ecotoxicity .

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